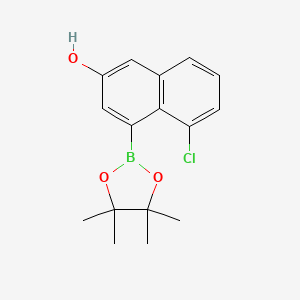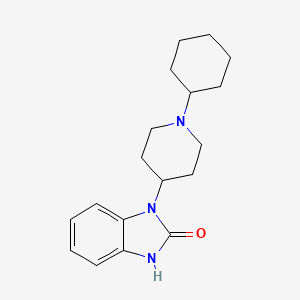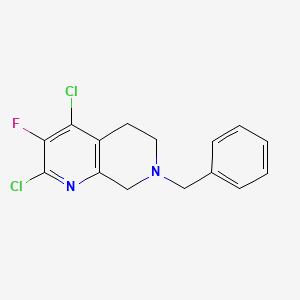
7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, two chlorine atoms, one fluorine atom, and a tetrahydro-naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-oxo-piperidine-4-carboxylate and urea.
Cyclization: These starting materials undergo cyclization to form the naphthyridine core.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The benzyl group allows for coupling reactions with other aromatic compounds, forming complex structures
Major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
7-Benzyl-2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different substitution patterns and may exhibit distinct biological activities.
1,6-Naphthyridines: Known for their anticancer properties, these compounds share some structural similarities but differ in their specific functional groups and biological effects.
1,8-Naphthyridines: These derivatives are often used in the synthesis of pharmaceuticals and agrochemicals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13Cl2FN2 |
|---|---|
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
7-benzyl-2,4-dichloro-3-fluoro-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H13Cl2FN2/c16-13-11-6-7-20(8-10-4-2-1-3-5-10)9-12(11)19-15(17)14(13)18/h1-5H,6-9H2 |
InChI-Schlüssel |
DNOJOZGZMZJVHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=C(C(=N2)Cl)F)Cl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


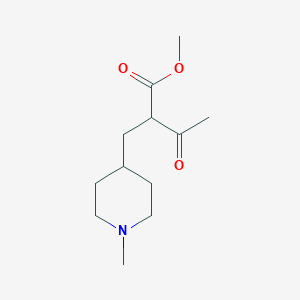

![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
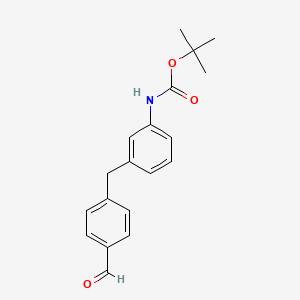
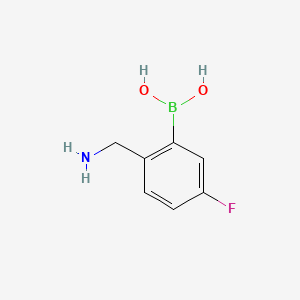

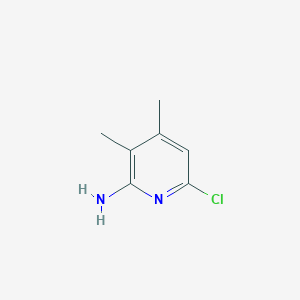
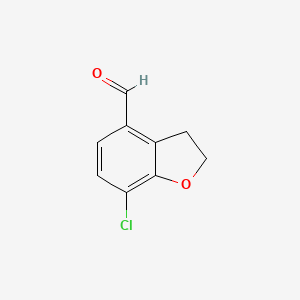
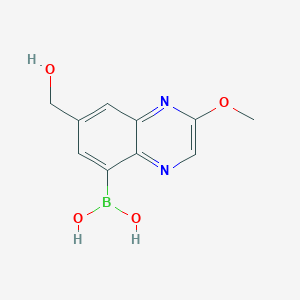
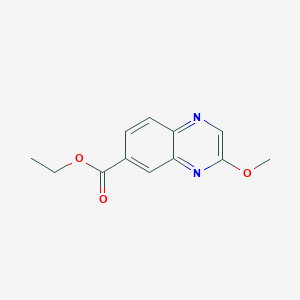
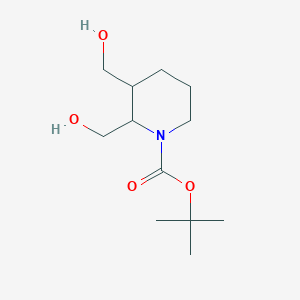
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
